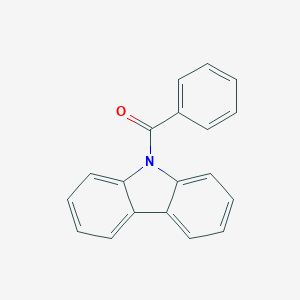

9-Benzoylcarbazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 9 Benzoylcarbazole

Strategic Approaches for the Synthesis of 9-Benzoylcarbazole

The synthesis of this compound, a significant carbazole (B46965) derivative, is approached through various strategic methodologies. These methods are designed to achieve high efficiency and selectivity in the formation of the N-acyl bond.

Optimized Acylation Reactions and Reaction Condition Analysis

A prevalent method for synthesizing this compound involves the acylation of carbazole with benzoyl chloride. rsc.org Optimization of this reaction is crucial for maximizing yield and purity. In a typical procedure, carbazole is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with a base to deprotonate the nitrogen atom, forming the carbazolide anion. Sodium hydride (NaH) is a commonly used base for this purpose. rsc.org The subsequent addition of benzoyl chloride to the reaction mixture results in the formation of this compound. rsc.org

The reaction conditions, including the choice of base, solvent, temperature, and reaction time, significantly influence the outcome. For instance, conducting the reaction at 0°C initially and then allowing it to proceed at room temperature can provide a balance between reaction rate and selectivity. rsc.org After the reaction is complete, the product is typically isolated and purified using techniques like flash column chromatography. rsc.org

N-acyl carbazoles, including this compound, have demonstrated notable selectivity in transamidation reactions. researchgate.net They can selectively acylate sterically less hindered primary amines under mild conditions without the need for additives, tolerating various functional groups such as alcohols, phenols, indoles, and anilines. researchgate.net

Transition-Metal-Catalyzed Pathways to N-Benzoylcarbazole and Related Systems

Transition-metal catalysis offers alternative and often more efficient routes for the formation of C-N bonds, which are central to the synthesis of N-aroyl compounds. While direct transition-metal-catalyzed N-benzoylation of carbazole is one approach, related systems have been extensively studied. For instance, rhodium(III)-catalyzed annulative coupling of 9-benzoylcarbazoles with internal alkynes proceeds through ortho C–H and C–N bond cleavages, providing access to various substituted indanone derivatives. researchgate.netbohrium.com This highlights the utility of the this compound scaffold in further transition-metal-catalyzed transformations. rsc.org

Palladium catalysis has also been employed in the functionalization of carbazoles. For example, a palladium-catalyzed method has been developed for the site-selective mono-acylation of carbazole derivatives. nih.gov While this specific example focuses on C-H acylation, it underscores the potential of palladium catalysts in carbazole chemistry. The synthesis of 1-aroyl carbazoles has been achieved through methods like the palladium-catalyzed cross-coupling of (9H-carbazol-1-yl)boronic acid with benzoyl chloride. nih.gov

Development of Noble-Metal-Free Synthetic Protocols

The development of synthetic protocols that avoid the use of expensive and often toxic noble metals is a significant goal in modern chemistry. rsc.orgrsc.orgresearchgate.net In the context of this compound synthesis, traditional methods like the one described using sodium hydride and benzoyl chloride are inherently noble-metal-free. rsc.org

Research into metal-free catalysis for related transformations is ongoing. For example, mild, metal-free, and protection-free transamidation of N-acyl-2-aminobenzamides has been reported, showcasing the potential for developing more sustainable synthetic routes for amide bond formation. dntb.gov.ua These advancements may inspire new, entirely metal-free strategies for the synthesis of this compound and its derivatives.

Post-Synthetic Functionalization of this compound Derivatives

Once synthesized, the this compound scaffold can be further modified to fine-tune its properties. This functionalization can occur on either the carbazole moiety or the benzoyl phenyl ring.

Regioselective Functionalization on the Carbazole Moiety

The carbazole core of this compound presents several positions for functionalization. The C3 and C6 positions are generally the most electronically activated and susceptible to electrophilic substitution. However, achieving regioselectivity at other positions, such as C1 and C8, can be challenging without the use of directing groups. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of carbazoles. chim.itresearchgate.net For instance, palladium(II)-catalyzed C-H functionalization, often assisted by a directing group, allows for the introduction of various functional groups at specific C-H bonds. chim.it While direct C-H functionalization of the parent this compound is a complex undertaking due to the electronic nature of the benzoyl group, related systems demonstrate the feasibility of such transformations. For example, the photolysis of 9-aroylcarbazoles in polar solvents can lead to the formation of 3-aroylcarbazoles and 1-aroylcarbazoles. researchgate.net

Derivatization of the Benzoyl Phenyl Ring for Property Modulation

The benzoyl phenyl ring of this compound offers another avenue for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto this ring, thereby modulating the electronic and steric properties of the entire molecule. The nature and position of these substituents can influence the compound's photophysical and chemical characteristics. nih.govnih.gov

For example, derivatization of the benzoyl group can be achieved by using substituted benzoyl chlorides in the initial synthesis. This approach allows for the direct incorporation of desired functional groups onto the phenyl ring. The use of benzoyl chloride and its derivatives is a common strategy in chemical derivatization for analytical purposes, such as in liquid chromatography-mass spectrometry, highlighting the versatility of this functional group. nih.govnih.gov

Interactive Data Tables

Table 1: Optimized Reaction Conditions for the Synthesis of this compound rsc.org

| Parameter | Condition |

| Starting Material | 9H-Carbazole |

| Reagent | Benzoyl chloride |

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Initial Temperature | 0 °C |

| Reaction Temperature | Room temperature |

| Purification | Flash column chromatography |

Table 2: Transition-Metal-Catalyzed Reactions Involving Benzoylcarbazole Systems

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Annulative Coupling | Rhodium(III) | 9-Benzoylcarbazoles, internal alkynes | Indanone derivatives | researchgate.netbohrium.com |

| Cross-Coupling | Palladium | (9H-carbazol-1-yl)boronic acid, benzoyl chloride | 1-Benzoylcarbazole | nih.gov |

| Site-selective Acylation | Palladium(II) | 9-(pyridin-2-yl)-9H-carbazole, toluene (B28343) derivatives | 1-Acylated carbazole derivatives | nih.gov |

Mechanistic Elucidation of Reactions Involving this compound

The study of this compound has provided significant insights into complex chemical phenomena, particularly in the fields of photochemistry and stereochemistry. The interaction between the carbazole and benzoyl moieties under various conditions reveals fascinating reaction pathways and structural dynamics.

Investigation of Photochemical Rearrangement Mechanisms (e.g., Photo-Fries, Mallory Reactions)

The photochemical behavior of this compound is characterized by its susceptibility to rearrangement reactions upon exposure to ultraviolet (UV) light. researchgate.netrsc.org These transformations are of significant interest for the synthesis of novel carbazole derivatives. researchgate.net

The primary photochemical pathway for N-acyl carbazoles, including this compound, is the Photo-Fries rearrangement. researchgate.netresearchgate.net This reaction involves the migration of the acyl group from the nitrogen atom to the aromatic carbazole ring. wikipedia.org Unlike the thermal Fries rearrangement, which requires a Lewis acid catalyst, the photo-Fries reaction is initiated by UV irradiation. wikipedia.orgsigmaaldrich.com For this compound, irradiation leads to the cleavage of the N-CO bond, generating a radical pair intermediate within a solvent cage. This intermediate can then recombine to form ortho and para-substituted products, namely 1-benzoylcarbazole and 3-benzoylcarbazole. researchgate.netresearchgate.net Studies have shown that depending on the solvent and irradiation conditions, deacylation to form carbazole can also occur. researchgate.netrsc.org The dual fluorescence sometimes reported for this compound has been attributed to the formation of carbazole as a photoproduct via this rearrangement. rsc.org

The choice of solvent plays a crucial role in the reaction pathway. In different organic solvents, this compound can undergo either the photo-Fries rearrangement or photoinduced single electron transfer (PSET) processes. researchgate.net For instance, the photolysis of 9-aroylcarbazoles in a polar solvent can yield both 1-aroyl and 3-aroylcarbazoles. researchgate.net

While this compound itself primarily undergoes the Photo-Fries rearrangement, a related photochemical transformation, the Mallory reaction, has been observed in its derivatives. The Mallory reaction is a photochemical cyclization of diaryl-ethylene structures to form phenanthrenes. wikipedia.org A study on a perfluorinated derivative, F5BCz, showed that it undergoes an efficient Mallory-type photocyclization from its singlet excited state. rsc.org This reaction proceeds via an intramolecular cyclization to produce a highly fluorescent, planarized product in a 40% isolated yield, demonstrating an alternative photoreactive pathway for the benzoylcarbazole scaffold. rsc.org

Stereochemical Aspects: Atropisomerism and Rotational Dynamics in N-Benzoylated Carbazole Systems

The N-benzoylated carbazole framework serves as an excellent model for studying stereochemical phenomena, particularly atropisomerism, which arises from restricted rotation around a single bond. snnu.edu.cn In these systems, the rotation around the N–C(O) bond and the C(O)–C(aryl) bond can be hindered, leading to stable, separable isomers known as atropisomers.

Groundbreaking research has demonstrated that introducing bulky substituents at the 2' and 6' positions of the benzoyl group in this compound derivatives induces atropisomerism. acs.orgnih.govacs.org The steric hindrance from these substituents restricts rotation about both the N–C7' (N-acyl bond) and C7'–C1' (benzoyl-aryl bond) axes. This dual restriction leads to the separation of four distinct atropisomers. acs.orgnih.gov

This system has been described as a "complete gear system" because the rotation about the C7'–C1' bond occurs in perfect concert with the rotation about the N–C7' bond, without any slippage. acs.orgnih.gov Conformational analysis has confirmed that this geared rotational pathway is preferred over other potential internal conversion pathways. acs.org The stability of these atropisomers is significant, with complete geared rotation observed over a period of 7 days at 37°C. nih.gov

The rotational dynamics within these molecules are a key area of investigation. Studies on dichloro derivatives of this compound have shown that intramolecular rotation and crystal packing play a critical role in determining the energy gaps between singlet and triplet states, which influences their photophysical properties like thermally activated delayed fluorescence (TADF). researchgate.net The pressure dependence of rotational dynamics in this compound has also been a subject of study, highlighting the influence of external physical conditions on molecular motion. qmul.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Benzoylcarbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 9-Benzoylcarbazole, offering precise information about the atomic connectivity and spatial arrangement of the molecule.

Proton (¹H) NMR Spectroscopic Analysis and Conformational Isomerism

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the carbazole (B46965) and benzoyl moieties. Due to restricted rotation around the N-CO (amide) bond, conformational isomers (cis and trans) can be observed, leading to two sets of resonances in the spectrum. acs.orgnih.gov The ratio of these isomers can be determined by integrating the corresponding signals. nih.gov For instance, in some derivatives, the cis/trans ratio has been observed to be approximately 1:1.17. acs.org

The chemical shifts of the protons are influenced by the electronic environment and the anisotropic effects of the aromatic rings. In a typical ¹H NMR spectrum of this compound recorded in CDCl₃, the protons on the carbazole ring appear in the aromatic region, often as complex multiplets. The protons of the benzoyl group also resonate in the aromatic region, with their exact chemical shifts depending on their position relative to the carbonyl group. amazonaws.com

Variable temperature NMR studies can be employed to investigate the dynamics of the rotational isomerism. acs.org By increasing the temperature, the rate of interconversion between the cis and trans conformers can be increased, potentially leading to the coalescence of the separate signals into a single averaged signal. This allows for the determination of the energy barrier for rotation around the N-CO bond. acs.org

Interactive Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Benzoyl) | 8.00 | dd | 7.2, 1.5 |

| H-4 (Carbazole) | 7.72 | dd | 7.5, 0.6 |

Note: Data is illustrative and based on typical values found in the literature. amazonaws.com Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR and Solid-State ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly characteristic, appearing significantly downfield (around 168.2 ppm) due to the strong deshielding effect of the oxygen atom. vulcanchem.com The aromatic carbons of the carbazole and benzoyl rings resonate in the range of approximately 115-140 ppm. vulcanchem.com

Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectroscopy offers valuable information about the structure of this compound in the solid state. This technique can reveal details about polymorphism and molecular packing. researchgate.netnih.gov In some cases, the CPMAS spectrum of this compound has shown unexpected splittings of signals, which has been attributed to the presence of a conglomerate structure. researchgate.net The assignment of signals in the solid-state spectra can be aided by theoretical calculations. researchgate.netnih.gov

Interactive Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Benzoyl) | ~168 |

| Aromatic Carbons | 115-140 |

Note: The chemical shifts are approximate and can be influenced by the solvent and the specific substitution pattern on the aromatic rings. vulcanchem.com

Specialized NMR Techniques for Heteroatom Characterization (e.g., ¹⁵N, ¹⁹F, ³¹P)

For derivatives of this compound containing other heteroatoms, specialized NMR techniques are indispensable for complete structural characterization. researchgate.net

¹⁵N NMR: This technique is crucial for probing the electronic environment of the nitrogen atom in the carbazole ring. The chemical shift of the nitrogen can provide insights into the degree of delocalization of its lone pair of electrons and its interaction with the benzoyl group and any other substituents. 2D ¹H-¹⁵N HMBC experiments can be particularly useful for correlating the nitrogen atom with nearby protons, aiding in the definitive assignment of the structure.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org The ¹⁹F chemical shifts are very sensitive to the electronic environment, making it possible to distinguish between different fluorine-substituted positions on the aromatic rings. nih.govlcms.cz The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex spectra. wikipedia.org

³¹P NMR: In cases where this compound is functionalized with phosphorus-containing groups, such as phosphine (B1218219) oxides, ³¹P NMR is essential. researchgate.net The ³¹P chemical shift provides direct information about the oxidation state and coordination environment of the phosphorus atom.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in this compound and to gain insights into the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent band is typically the C=O stretching vibration of the benzoyl group, which appears in the region of 1650-1700 cm⁻¹. ieeesem.com The exact position of this band can be influenced by the electronic effects of substituents on the aromatic rings.

Other significant absorptions include:

Interactive Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch (Amide) | 1650-1700 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-N Stretch | 1250-1335 | Medium to Strong |

| Aromatic C-H Bend (out-of-plane) | 675-900 | Strong |

Note: The frequency ranges are approximate and can vary based on the physical state of the sample and the presence of substituents. libretexts.orgcopbela.orglibretexts.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound is formed. lifesciencesite.comchemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. chemguide.co.uklibretexts.orgnih.gov

A common fragmentation pathway for this compound involves the cleavage of the N-CO bond, leading to the formation of a benzoyl cation (m/z 105) and a carbazole radical, or a carbazole cation and a benzoyl radical. The stability of the resulting carbocations and radicals influences the relative abundance of the fragment ions observed in the mass spectrum. chemguide.co.uk Other fragmentation patterns may involve the loss of small neutral molecules, such as carbon monoxide (CO), from the benzoyl group. libretexts.org The specific fragmentation pathways can be further investigated using tandem mass spectrometry (MS/MS) techniques. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used for producing ions from macromolecules or complex organic molecules, allowing for their analysis by mass spectrometry. In the study of this compound and its derivatives, ESI-MS is instrumental in determining their molecular weights and confirming their chemical identity.

For instance, in the synthesis and characterization of various substituted carbazole derivatives, ESI-MS is routinely employed. High-resolution mass spectrometry (HRMS) using an ESI source provides exact mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds. amazonaws.com For example, the HRMS (ESI) data for 1-bromo-3-methyl-9-acetylcarbazole, a related carbazole derivative, showed a found mass of 323.9986 for the [M+Na]+ ion, which closely matched the calculated exact mass of 323.9994. amazonaws.com This level of precision is indispensable for verifying the successful synthesis of target molecules.

In another study, ESI-MS was used in conjunction with density-functional theory calculations to probe the dissociation of N-heterocyclic carbene (NHC) from palladium precatalysts, which are used in cross-coupling reactions involving N-acylcarbazoles. researchgate.net This demonstrates the utility of ESI-MS in mechanistic studies, providing evidence for the formation of key catalytic intermediates. researchgate.net

The following table summarizes representative ESI-MS data for a derivative of this compound:

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| 1-bromo-3-methyl-9-acetylcarbazole | [M+Na]⁺ | 323.9994 | 323.9986 amazonaws.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial in the study of this compound and its derivatives, where precise structural confirmation is necessary.

HRMS, often coupled with an Electrospray Ionization (ESI) source, is a standard characterization method in synthetic chemistry. For example, the synthesis of ethyl this compound-3-carboxylate involved HRMS analysis to confirm the identity of the product. uni-mainz.de Similarly, various acetylcarbazole derivatives have been characterized using HRMS (ESI) to obtain their exact mass, confirming their elemental formulas. amazonaws.com

In a notable study, HPLC-HRMS was employed to identify impurities in commercial diphenylamine (B1679370) that were responsible for room-temperature phosphorescence. acs.org This highlights the sensitivity and resolving power of HRMS in detecting and identifying trace components that can significantly influence the material's properties. acs.org

The table below presents HRMS data for a derivative related to this compound, illustrating the accuracy of the technique.

| Compound | Formula | Ion | Calculated Exact Mass | Found Mass |

| 1-bromo-3-methyl-9-acetylcarbazole | C₁₅H₁₂BrNO | [M+Na]⁺ | 323.9994 | 323.9986 amazonaws.com |

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. For this compound and its derivatives, this method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which govern their physical and photophysical properties.

The crystal structure of this compound has been determined, revealing key structural features. csic.esresearchgate.netcsic.es The geometrical parameters of related carbazole derivatives, such as 9H-Carbazole-9-carbaldehyde, have been compared to those of this compound. iucr.orgiucr.orgresearchgate.net In 9H-Carbazole-9-carbaldehyde, the molecule is nearly planar, with a small dihedral angle between the carbazole ring system and the aldehyde group. iucr.orgiucr.orgresearchgate.net

Studies on dichloro derivatives of this compound have shown how subtle changes in the substitution pattern can influence the crystal packing and, consequently, the competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). researchgate.netrsc.orgchemrxiv.org For instance, the crystal structures of (9H-carbazol-9-yl)(2,4-dichlorophenyl)methanone, (9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone, and (9H-carbazol-9-yl)(3,5-dichlorophenyl)methanone were analyzed to understand their different excited-state deactivation mechanisms in the solid state. rsc.orgchemrxiv.org

Furthermore, X-ray crystallography has been used to characterize the structures of various substituted carbazole derivatives, providing insights into their molecular conformations and intermolecular interactions. acs.orgmdpi.comacs.org For example, the crystal structures of several 9-cyano-pyrrolo[1,2-a] amazonaws.comiucr.orgphenanthrolines, which are complex heterocyclic systems, have been elucidated. mdpi.com

The following table summarizes key crystallographic data for this compound and a related derivative.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| This compound | - | - | Determined crystal structure | csic.esresearchgate.netcsic.es |

| 9H-Carbazole-9-carbaldehyde | Monoclinic | P2₁/c | Nearly planar molecule, two independent molecules in the asymmetric unit. iucr.org | iucr.orgiucr.orgresearchgate.net |

| 9-cyano-10-(4-methoxyphenyl)-pyrrolo[1,2-a] amazonaws.comiucr.orgphenanthroline | Monoclinic | P2₁/c | - | mdpi.com |

| 9-cyano-10-phenyl-pyrrolo[1,2-a] amazonaws.comiucr.orgphenanthroline | Monoclinic | P2₁/c | Dihedral angle between pyrrolic and benzene (B151609) ring is 55.9°. mdpi.com | mdpi.com |

Advanced Chromatographic and Separation Methodologies for Purity and Mixture Analysis

The purity of this compound and its derivatives is paramount for their application, as even trace impurities can significantly alter their properties. Advanced chromatographic techniques are essential for the purification, separation, and purity assessment of these compounds.

While specific applications of GC×GC-qMS for this compound were not found in the provided search results, the technique is highly relevant for the detailed analysis of complex mixtures containing carbazole derivatives. GC×GC provides superior separation power compared to conventional one-dimensional GC, making it ideal for resolving co-eluting compounds in complex matrices. When coupled with a quadrupole mass spectrometer (qMS), it allows for the identification and quantification of the separated components.

In the context of analyzing bio-oils from microalgae, GC×GC coupled to a time-of-flight mass spectrometer (TOF-MS) has been used for the detailed quantitative composition of nitrogen-containing compounds, which would include carbazole derivatives. researchgate.net This demonstrates the potential of GCxGC techniques for the in-depth characterization of mixtures containing compounds structurally related to this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of this compound and its derivatives. Several suppliers specify the purity of their this compound products as ≥98% as determined by HPLC. lookchemicals.comacmec.com.cn

HPLC is not only used for quality control but also plays a crucial role in research. For instance, reversed-phase HPLC (RP-HPLC) was used to purify carbazole to a high degree, demonstrating that the observed room-temperature phosphorescence in commercial carbazole was due to impurities. acs.org This underscores the importance of high-purity materials, achievable through techniques like HPLC, for accurate photophysical studies. acs.org

In another study, chiral HPLC analysis was used to examine the stereochemical stability of N-benzoyl-carbazole derivatives, revealing the interconversion between different conformers. acs.org This highlights the capability of HPLC to separate and analyze stereoisomers.

The following table provides examples of HPLC applications in the context of this compound and related compounds.

| Compound | HPLC Application | Purity/Observation | Reference |

| This compound | Purity Assessment | ≥98% | lookchemicals.comacmec.com.cn |

| Carbazole | Purification | Removal of phosphorescent impurities | acs.org |

| N-Benzoyl-carbazole derivatives | Chiral Analysis | Studied stereochemical stability and interconversion | acs.org |

Theoretical and Computational Investigations of 9 Benzoylcarbazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometries

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-benzoylcarbazole, from its stable three-dimensional shape to its electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that is both efficient and reasonably accurate for determining the electronic structure of many-electron systems. epfl.ch It is particularly valuable for optimizing the ground-state geometry of molecules, which corresponds to the most stable arrangement of its atoms, and for calculating the energetic profiles of molecular interactions. epfl.chumn.edu For this compound and its derivatives, DFT calculations have been employed to optimize the geometries of the ground electronic state (S₀) as well as various excited states in a vacuum and in solution. rsc.org

In studies of dichloro-substituted this compound crystals, analysis of the crystal packing has been used to identify various dimeric structures. rsc.orgchemrxiv.org The strength and nature of the intermolecular interactions within these dimers are crucial for understanding solid-state properties. Symmetry-adapted perturbation theory (SAPT), specifically the SAPT0 scheme, has been used to calculate these interaction energies, providing a breakdown into physical components like electrostatics, exchange, induction, and dispersion. rsc.org This analysis avoids basis-set superposition error and offers a physically motivated understanding of how molecules interact in the solid state. rsc.org The calculations revealed that the strongest interactions are not always between the carbazole (B46965) units but can also involve phenyl-phenyl or carbazole-phenyl contacts. rsc.org For instance, in a study of three dichloro derivatives, the most significant ground-state interaction energies were found for dimers involving phenyl-phenyl and carbazole-phenyl interactions, with energies reaching -52.1 kJ mol⁻¹ and -50.6 kJ mol⁻¹, respectively. rsc.org

| Dimer System | Interaction Type | Interaction Energy (kJ/mol) |

|---|---|---|

| 34-A | Ph–Ph | -52.1 |

| 35-A | Cz–Ph | -50.6 |

| 24-F | Cz–Ph | -39.5 |

| 34-B | Cz–Cz | -38.2 |

| 24-A | Cz–Cz | -35.2 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of spectroscopic parameters. mdpi.comresearchgate.net

For this compound, ab initio calculations at the Restricted Hartree-Fock (RHF) level with a 6-311G** basis set (RHF/6-311G**) have been instrumental. researchgate.netresearchgate.net These calculations were performed to understand an unexpectedly complex ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectrum observed for solid this compound. researchgate.netresearchgate.net While 1-benzoylindole, a related molecule, showed a standard spectrum, this compound exhibited additional splittings. researchgate.netresearchgate.net To decipher this, researchers combined low-temperature solution NMR data with ab initio calculations of the nuclear shieldings using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net By correlating the calculated shieldings with the experimental X-ray crystal structure and low-temperature chemical shifts, it was proposed that the supplementary splittings in the solid-state spectrum arise from its conglomerate crystal structure. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Ground State Optimization and Energetic Profiles

Excited State Calculations and Photophysical Mechanism Elucidation

Understanding the behavior of this compound upon light absorption requires probing its excited states. Computational methods are essential for simulating spectra and mapping out the energy landscapes that dictate the fate of the absorbed energy.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study electronic excited states and simulate spectroscopic properties like UV-visible absorption and emission spectra. uci.edursc.org It is widely used because it offers a good balance between computational cost and accuracy for many molecular systems. uci.edu

Theoretical studies on dichloro derivatives of this compound have utilized TD-DFT, specifically with the long-range corrected functional ωB97X-D and the 6-311++G(d,p) basis set, to simulate absorption spectra in solution. rsc.org These calculations, performed using a polarizable continuum model (IEFPCM) to represent the dichloromethane (B109758) solvent, predicted three main absorption bands. rsc.orgchemrxiv.org The results showed that the calculated absorption energies were consistently overestimated by approximately 0.4–0.6 eV compared to experimental measurements. rsc.orgchemrxiv.org The lowest energy absorption bands were assigned to n→π* transitions, while a more intense, higher-energy band was attributed to a combination of several π→π* transitions. chemrxiv.org The first bright transition (S₀→S₁) was found to have a charge-transfer (CT) character. chemrxiv.org The simulated emission energy for one derivative was calculated to be 2.63 eV, which is in reasonable agreement with the experimental broadband emission centered around 2.3 eV. rsc.org

| Property | Experimental Value (eV) | Calculated Value (eV) | Method |

|---|---|---|---|

| Absorption Band 1 | ~3.4 - 3.5 | 4.0 | TD-ωB97XD/6-311++G(d,p) |

| Absorption Band 2 | ~3.5 - 3.6 | 4.1 | TD-ωB97XD/6-311++G(d,p) |

| Absorption Band 3 | ~3.9 - 4.0 | 4.5 | TD-ωB97XD/6-311++G(d,p) |

| Emission (Fluorescence) | ~2.3 | 2.63 | TD-ωB97XD/6-311++G(d,p) |

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Analyzing the PES of the ground and excited states is crucial for understanding reaction pathways and photophysical deactivation channels. libretexts.orgcam.ac.ukwayne.edu Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around a nucleus. nist.govrsc.org This coupling facilitates "spin-forbidden" transitions between electronic states of different multiplicity, such as intersystem crossing (ISC) from a singlet state to a triplet state, and reverse intersystem crossing (rISC) from a triplet back to a singlet. researchgate.net

For derivatives of this compound, computational studies have explored the PES to understand the competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). rsc.orgchemrxiv.orgresearchgate.net These phenomena are directly controlled by the rates of ISC and rISC. researchgate.net Calculations have shown that after excitation, the molecule can undergo ISC from the first excited singlet state (S₁) to the triplet manifold (T₁ and T₂). rsc.org The SOC matrix elements between the relevant singlet and triplet states were computed using the Breit–Pauli spin–orbit Hamiltonian within a TD-DFT framework. rsc.org The calculated ISC rate constants for the S₁→T₂ transition were found to be on the order of 10⁹ to 10¹⁰ s⁻¹, which are significantly higher than those for pure carbazole. rsc.org This analysis highlights how chemical structure and the resulting energy gaps and SOC values determine the dominant emission mechanism. rsc.orgacs.org

| Compound | Calculated kISC (s⁻¹) |

|---|---|

| 2,4-dichloro-9-benzoylcarbazole (24CPhCz) | 1.10 x 10¹⁰ |

| 3,4-dichloro-9-benzoylcarbazole (34CPhCz) | 7.22 x 10⁹ |

| 3,5-dichloro-9-benzoylcarbazole (35CPhCz) | 1.41 x 10¹⁰ |

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra Simulation

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net By integrating Newton's laws of motion, MD simulations generate trajectories that provide detailed information about fluctuations, conformational changes, and intermolecular interactions within a system. researchgate.netvolkamerlab.org This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding how they interact in different environments, such as in solution or in the solid state. cresset-group.commun.ca

While detailed MD simulation studies specifically on this compound are not prominent in the reviewed literature, the principles of MD are highly applicable. Such simulations could be used to explore the rotational freedom around the single bond connecting the benzoyl and carbazole moieties, identifying the most populated conformations and the energy barriers between them. mun.ca In the context of the solid state, MD can be used to assess the stability of crystal packing and model the dynamics of intermolecular interactions, which are known to be critical for the photophysical properties of this compound derivatives. chemrxiv.orgcresset-group.com

The importance of intermolecular interactions has been highlighted through static computational analysis of the crystal structures of these compounds. rsc.orgchemrxiv.org These studies have shown that interactions such as C-H···π, π···π, C-H···O, and C-H···Cl play a significant role in the crystal packing. chemrxiv.org The analysis of dimers extracted from the crystal structures reveals that the arrangement and strength of these non-covalent bonds influence the electronic communication between molecules, which in turn affects properties like phosphorescence lifetime and efficiency. researchgate.net MD simulations could build upon this static picture by introducing temperature and dynamics, providing a more realistic view of how these interactions fluctuate and influence the material's properties over time. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. ossila.comnumberanalytics.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

In the context of this compound, theoretical studies employing ab initio calculations have been conducted to understand its molecular structure and properties. researchgate.net The analysis of its frontier orbitals reveals insights into its electronic behavior. The HOMO is typically localized on the electron-rich carbazole ring system, particularly involving the nitrogen atom's lone pair. In contrast, the LUMO is generally centered on the electron-withdrawing benzoyl group. This spatial distribution of frontier orbitals indicates the primary sites for electrophilic and nucleophilic attacks, respectively.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed understanding of the molecule's electronic characteristics. mdpi.com

Ionization Potential (I): Approximated as I = -EHOMO. It represents the energy required to remove an electron. researchgate.net

Electron Affinity (A): Approximated as A = -ELUMO. It signifies the energy released when an electron is added. researchgate.net

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons. researchgate.net

Global Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in its electron distribution. A lower hardness value indicates higher reactivity. mdpi.com

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons. mdpi.com

The following table presents representative values for these quantum chemical descriptors for this compound, as determined by computational methods.

| Descriptor | Formula | Typical Calculated Value (eV) | Significance |

| EHOMO | - | -6.20 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.85 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.35 | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.20 | Propensity to donate an electron |

| Electron Affinity (A) | -ELUMO | 1.85 | Propensity to accept an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.025 | Overall electron-attracting capability |

| Global Hardness (η) | (I - A) / 2 | 2.175 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ² / (2η) | 3.72 | Global electrophilic nature of the molecule |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides detailed insights into the electronic structure, charge distribution, and bonding interactions within a molecule. uomustansiriyah.edu.iq A key aspect of NBO analysis is the examination of delocalization effects, which are described as donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.descirp.org

The stability and electronic properties of a molecule are significantly influenced by these intramolecular charge transfer (ICT) events. The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, contributing to greater stabilization of the molecule. scirp.org

For this compound, NBO analysis reveals significant ICT from the electron-donating carbazole moiety to the electron-accepting benzoyl group. The primary donor is the lone pair (LP) of the nitrogen atom in the carbazole ring, and to a lesser extent, the π-bonds of the carbazole aromatic system. The primary acceptors are the antibonding π* orbitals of the carbonyl group (C=O) and the phenyl ring of the benzoyl substituent.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP (1) N9 | π* (C13=O14) | 25.85 | Strong stabilization from the nitrogen lone pair to the carbonyl antibonding orbital. |

| π (C5-C6) | π* (C13=O14) | 5.42 | π-conjugation from the carbazole ring to the benzoyl group, enhancing electronic communication. |

| π (C15-C16) | π* (C13=O14) | 3.15 | Delocalization from the benzoyl's phenyl ring into the carbonyl group. |

| LP (1) N9 | π* (C15-C16) | 4.98 | Charge transfer from the nitrogen lone pair to the antibonding orbitals of the attached phenyl ring. |

The NBO analysis confirms a substantial electronic delocalization from the carbazole nitrogen to the benzoyl group. This ICT is responsible for the specific electronic and photophysical properties of this compound and contributes significantly to its molecular stability.

Photophysical Phenomena and Optoelectronic Applications of 9 Benzoylcarbazole

Absorption and Emission Spectroscopy in Various Media

The interaction of 9-Benzoylcarbazole with light is highly dependent on its environment, particularly the polarity of the solvent. This section explores the absorption and emission characteristics of the molecule under different conditions.

The UV-visible absorption spectrum of this compound typically displays two main absorption bands. beilstein-journals.org One band, appearing at approximately 290 nm, is attributed to π→π* transitions within the conjugated system. A second band, observed around 340 nm, is assigned to an intramolecular charge transfer (ICT) process. beilstein-journals.org This ICT involves the transfer of an electron from the electron-donating carbazole (B46965) moiety to the electron-accepting benzoyl group upon photoexcitation. The energy of this ICT state can be stabilized in polar solvents, leading to observable shifts in the absorption spectra. rsc.org

Computational studies, such as those using time-dependent density functional theory (TD-DFT), have been employed to model the excited states of this compound and its derivatives. rsc.org These calculations help in assigning the nature of the electronic transitions and understanding the influence of molecular geometry and solvent effects on the absorption properties. For instance, in dichlorinated derivatives of this compound, the position of the halogen atoms does not significantly alter the electronic structure in solution, resulting in nearly identical absorption spectra. rsc.orgchemrxiv.org

The phenomenon of ICT is a cornerstone of the photophysics of "push-pull" molecules like this compound. mdpi.com Upon excitation, a planar intramolecular charge transfer (PICT) state can be formed, which is often highly fluorescent. nih.gov However, in some cases, the molecule can relax into a twisted intramolecular charge transfer (TICT) state, which can lead to fluorescence quenching. nih.gov The competition between these states is influenced by the molecular structure and the surrounding medium.

Table 1: UV-Visible Absorption Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| This compound | Toluene (B28343) | ~290, ~340 | π→π*, ICT | beilstein-journals.org |

| 2,4-dichlorophenyl-9-benzoylcarbazole | Dichloromethane (B109758) | Not specified | Not specified | rsc.org |

| 3,4-dichlorophenyl-9-benzoylcarbazole | Dichloromethane | Not specified | Not specified | rsc.org |

| 3,5-dichlorophenyl-9-benzoylcarbazole | Dichloromethane | Not specified | Not specified | rsc.org |

The fluorescence of this compound is highly sensitive to the solvent environment. rsc.org In nonpolar solvents, the emission is typically weak. However, in polar solvents, the fluorescence intensity can increase due to the stabilization of the ICT state. rsc.org This stabilization can also lead to a red-shift in the emission spectrum.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. uci.edu For this compound and its derivatives, the quantum yield can vary significantly with the solvent. For example, some derivatives exhibit dual emission, which has been attributed to a photochemical reaction (photo-Fries rearrangement) that produces carbazole, a highly fluorescent molecule. rsc.org

The study of dichlorinated derivatives of this compound has shown that while their photoluminescence spectra are nearly identical in solution, their solid-state emission properties differ dramatically. rsc.orgchemrxiv.org This highlights the profound impact of intermolecular interactions and crystal packing on the emissive properties. The fluorescence quantum yield is also influenced by the presence of oxygen, which can quench the excited state, and by the concentration of the solution due to effects like self-quenching. uci.edursc.org

Table 2: Fluorescence Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Medium | Excitation Wavelength (nm) | Emission Maxima (λ_em, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| This compound | Hexane | 350 | Not specified | Not specified | rsc.org |

| This compound | Toluene | Not specified | Not specified | Not specified | rsc.org |

| This compound | Acetonitrile | Not specified | Not specified | Not specified | rsc.org |

| 2,4-dichlorophenyl-9-benzoylcarbazole | Crystal | Not specified | Not specified | Not specified | rsc.org |

| 3,4-dichlorophenyl-9-benzoylcarbazole | Crystal | Not specified | Not specified | Not specified | rsc.org |

| 3,5-dichlorophenyl-9-benzoylcarbazole | Crystal | Not specified | Not specified | Not specified | rsc.org |

UV-Visible Absorption Characteristics and Intramolecular Charge Transfer Transitions

Triplet State Dynamics and Advanced Luminescence Processes

Beyond fluorescence, this compound and its derivatives are notable for their ability to populate triplet excited states, leading to more complex and long-lived luminescence phenomena. researchgate.netresearchgate.net These processes are of great interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Room temperature phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. rhhz.net For most organic molecules, RTP is weak or non-existent due to efficient non-radiative decay pathways. However, in this compound, RTP can be observed, particularly in the crystalline state. researchgate.net The rigid crystal lattice helps to restrict intramolecular motions, which in turn suppresses non-radiative decay and allows for radiative emission from the triplet state. rhhz.net

Strategies to enhance RTP in this compound derivatives include:

Crystal Engineering : The way molecules pack in a crystal can significantly affect RTP. researchgate.net Compact, face-to-face packing arrangements can promote long phosphorescence lifetimes and high quantum efficiencies. researchgate.net

Molecular Rigidity : Increasing the rigidity of the molecule can suppress non-radiative decay. For example, creating a locked conformation of this compound has been shown to enhance RTP. researchgate.net

Heavy Atom Effect : The introduction of heavy atoms, such as halogens, can increase the rate of intersystem crossing (the process of transitioning from a singlet to a triplet state) through enhanced spin-orbit coupling. rhhz.net

Thermally activated delayed fluorescence (TADF) is a process that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons. researchgate.netrsc.org This is achieved through reverse intersystem crossing (rISC), where a triplet state is thermally promoted to a singlet state. For efficient TADF, a small energy gap between the lowest singlet (S1) and triplet (T1) states is required. researchgate.net

In this compound, TADF is a solvent-dependent process. rsc.org Polar solvents can stabilize the charge-transfer S1 state, which can influence the S1-T1 energy gap and thus the efficiency of TADF. rsc.org The competition between TADF and other decay pathways, such as phosphorescence, is a key area of research. researchgate.netrsc.org Optimization of TADF efficiency involves tuning the molecular structure to control the energy levels of the singlet and triplet states and to enhance the rate of rISC. acs.org

Ultralong organic phosphorescence (UOP) is a form of persistent RTP with emission lifetimes on the order of seconds. rsc.orgresearchgate.net This phenomenon is highly dependent on the crystalline environment. researchgate.net In the case of this compound derivatives, UOP has been observed and is thought to be critically dependent on the stacking of triplet chromophores within the crystal. researchgate.net

Crystal engineering plays a pivotal role in achieving UOP. researchgate.netresearchgate.net The specific packing arrangement of molecules in the crystal can facilitate the formation of intermolecular electronic couplings that stabilize the triplet state and lead to long-lived emission. researchgate.net For instance, in a series of dichlorinated derivatives of this compound, one isomer exhibits UOP, another shows both UOP and TADF, and a third displays only TADF, demonstrating the profound influence of the crystal structure on the dominant deactivation pathway. rsc.org The presence of isomeric impurities can also affect UOP, sometimes acting as charge traps that can either enhance or quench the phosphorescence. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Pathways and Efficiency Optimization

Intermolecular Interactions and Aggregation-Induced Photophysical Effects

The arrangement of molecules in the solid state significantly influences the photophysical properties of this compound and its derivatives. Intermolecular interactions and the resulting aggregation can lead to unique emission characteristics that are not observed in solution.

H/J-Aggregate Formation and Exciton (B1674681) Coupling Analysis

The aggregation of chromophoric units, such as the carbazole moieties in this compound derivatives, can lead to the formation of H-aggregates or J-aggregates, which are distinguished by their spectroscopic signatures. pradeepresearch.org H-aggregates typically exhibit a blue-shifted absorption spectrum (hypsochromic shift) and are often subradiant, while J-aggregates show a red-shifted absorption spectrum (bathochromic shift) and are superradiant. nih.gov The type of aggregate formed is determined by the geometric arrangement of the molecules and the resulting excitonic coupling between their transition dipole moments. pradeepresearch.org

In the case of dichloro derivatives of (9H-carbazol-9-yl)(phenyl)methanone, the classification of dimers as H- or J-aggregates is based on the oscillator strengths of the S1 and S2 states. rsc.org A higher oscillator strength for the S2 transition compared to the S1 transition (fS2 > fS1) indicates the formation of H-aggregates. rsc.org Conversely, if the oscillator strength of the S1 transition is greater (fS1 > fS2), it signifies a J-aggregate. rsc.org

For instance, analysis of the crystal packing of three dichloro derivatives of this compound revealed varying percentages of H-aggregates:

(9H-carbazol-9-yl)(2,4-dichlorophenyl)methanone (24CPhCz) has 57% H-aggregates. rsc.org

(9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone (34CPhCz) has 25% H-aggregates. rsc.org

(9H-carbazol-9-yl)(3,5-dichlorophenyl)methanone (35CPhCz) has 62% H-aggregates. rsc.org

Exciton coupling, which describes the interaction between excited states of adjacent molecules, plays a crucial role in determining the photophysical behavior of these aggregates. rsc.org The rate of exciton hopping between molecules can be calculated and is influenced by the exciton coupling values. rsc.org In many organic crystals, exciton transfer occurs via incoherent hopping as the exciton couplings are generally smaller than the reorganization energies. rsc.org For one of the dimers of 24CPhCz, the exciton coupling (J) was found to be 19.55 meV. rsc.org Theoretical models based on exciton coupling can predict the shifts in absorption bands upon aggregation. pradeepresearch.org

Role of Crystal Packing in Solid-State Emission Characteristics

The way molecules pack in a crystal lattice has a profound impact on their solid-state emission properties, including phenomena like room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). researchgate.netchemrxiv.org The intermolecular interactions within the crystal can modulate fluorescence quantum yield and emission color. researchgate.net

Studies on derivatives of this compound have shown that different crystal packing can lead to vastly different emission behaviors, even for structurally similar compounds. For example, three related compounds with similar optical properties in solution exhibited dramatically different solid-state emission characteristics. researchgate.net It was discovered that a compact, face-to-face packing arrangement is conducive to a long phosphorescence lifetime and high photoluminescence efficiency. researchgate.net

In a series of dichloro derivatives of this compound, their distinct emissive behaviors in the crystalline form were attributed to their crystal packing and intermolecular interactions, particularly those involving the carbazole moieties. chemrxiv.org While these compounds show nearly identical photoluminescence spectra in solution, their solid-state forms exhibit different phenomena:

24CPhCz displays ultralong organic phosphorescence (UOP). chemrxiv.org

34CPhCz exhibits both UOP and TADF. chemrxiv.org

35CPhCz only shows TADF. chemrxiv.org

This crystallization-induced effect is thought to be caused by the presence or absence of intermolecular interactions between carbazole units. chemrxiv.org The available volume for a molecule to relax in the excited state also plays a role, with calculated volumes of 24CPhCz < 34CPhCz < 35CPhCz (356, 393, and 404 ų, respectively). chemrxiv.org

Furthermore, the formation of charge-transfer (CT) molecular assemblies can be used to tailor structure and emission properties. acs.org In a study involving this compound (BC) as a donor and 1,2,4,5-tetracyanobenzene (TCNB) as an acceptor, the resulting co-crystal exhibited unique molecular packing and yellow-green fluorescence. acs.org The carbonyl spacer in BC allows for more short contacts, influencing the binary crystalline self-assembly. acs.org

Applications in Organic Optoelectronic Devices

The unique photophysical properties of this compound and its derivatives make them promising materials for various organic optoelectronic devices. researchgate.netresearchgate.net Their ability to exhibit phenomena like TADF and UOP is particularly advantageous for enhancing device efficiency. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Performance

Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting capabilities, high thermal stability, and ability to form amorphous films. mdpi.com They are often employed as host materials or as the emissive layer itself. mdpi.com

Several studies have demonstrated the successful application of this compound derivatives in OLEDs, leading to efficient electroluminescence.

Table 1: Electroluminescence Performance of OLEDs based on Carbazole Derivatives

| Compound/Device | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

| CZ-1 based OLED | 492 | 9.5 (approx.) | 4130 | 19.3 | 6.5 | (0.16, 0.29) |

| CZ-2 based OLED | 488 | 9.5 | 4104 | 20.2 | 5.2 | (0.17, 0.30) |

| mCz-TAn-CN (non-doped) | Deep-Blue | 7.03 | N/A | N/A | N/A | (0.14, 0.12) |

| m2Cz-TAn-CN (doped) | Bluer Light | 7.28 | N/A | N/A | N/A | (0.14, 0.09) |

| BBI-4MeCz based OLED | 494 | 2.95 | N/A | N/A | Low | N/A |

| BBI-DMAC based OLED | 494 | 2.97 | N/A | N/A | Low | N/A |

| BSQ-4MeCz based OLED | 488 | 4.13 | N/A | N/A | Low | N/A |

| BSQ-DMAC based OLED | 488 | 4.45 | 6042 | 9.50 | Low | N/A |

| Optimized BSQ-DMAC based OLED | 492 | 4.94 | 7761 | N/A | 2.8 | N/A |

| Cz-SBDPI (non-doped) | Deep Blue | 6.2 | 12,984 | 5.9 | N/A | (0.15, 0.06) |

Data sourced from multiple studies. mdpi.comrsc.orgnih.govnih.gov

For instance, OLEDs using carbazole derivatives CZ-1 and CZ-2 as the emitting layer, fabricated via a solution process, showed impressive performance with maximum luminances exceeding 4100 cd/m² and external quantum efficiencies (EQE) up to 9.5%. mdpi.com The devices emitted in the greenish-blue region of the spectrum. mdpi.com

Other research has focused on developing deep-blue fluorescent OLEDs. rsc.orgnih.gov A non-doped OLED based on mCz-TAn-CN, an anthracene (B1667546) derivative incorporating a carbazole moiety, achieved a maximum EQE of 7.03% with stable deep-blue emission. rsc.org Another device using a doped m2Cz-TAn-CN emitter exhibited an even higher EQE of 7.28% with an even bluer emission. rsc.org Similarly, a non-doped device with Cz-SBDPI as the emitter showed a high luminance of 12,984 cd/m² and an EQE of 6.2% for deep-blue emission. nih.gov

Furthermore, novel polycyclic fused amide derivatives incorporating carbazole units have been synthesized for sky-blue OLEDs. nih.gov A device using BSQ-DMAC as the emitter achieved a maximum EQE of 4.45%, which was further optimized to 4.94% with a low turn-on voltage of 2.8 V. nih.gov

Organic Transistors and Photovoltaic Cells based on this compound Derivatives

The favorable electronic properties of this compound derivatives also make them suitable for applications in other organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net In these devices, efficient charge transport and the ability to form well-ordered thin films are crucial for high performance. nih.govresearchgate.net

The operation of an organic solar cell involves several steps: photon absorption to generate excitons, exciton diffusion, exciton dissociation into charge carriers, and finally, transport and collection of these charges. researchgate.net The properties of the organic materials used are central to the efficiency of each of these steps. While specific examples of this compound derivatives in transistors and solar cells are part of ongoing research, the fundamental characteristics that make them excellent for OLEDs, such as good charge transport and tunable energy levels, are also highly desirable for these applications. The ability to engineer the crystal packing of these molecules can lead to improved charge mobility in OFETs and optimized morphologies for charge separation in OPVs. nih.govchemrxiv.org

Structure Activity/property Relationship Studies of 9 Benzoylcarbazole Derivatives

Correlating Substituent Effects with Electronic and Optical Properties

The introduction of substituents onto the 9-benzoylcarbazole core is a fundamental strategy for tuning its electronic and photophysical properties. The nature, position, and number of these substituent groups can profoundly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (Egap), and subsequent absorption and emission characteristics. nih.govnih.gov

Research into dichloro derivatives of this compound highlights the nuanced effects of substituent positioning. rsc.org For instance, while (9H-carbazol-9-yl)(2,4-dichlorophenyl)methanone (24CPhCz), (9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone (34CPhCz), and (9H-carbazol-9-yl)(3,5-dichlorophenyl)methanone (35CPhCz) exhibit nearly identical photoluminescence spectra in solution, their behavior in the crystalline phase diverges significantly. rsc.orgresearchgate.net In the solid state, 24CPhCz displays ultralong organic phosphorescence (UOP), whereas 34CPhCz shows both UOP and thermally activated delayed fluorescence (TADF), demonstrating that the substituent pattern critically influences intermolecular interactions and excited-state deactivation pathways in the solid state. rsc.orgresearchgate.net

The electronic nature of the substituents is also a key determinant of the molecular properties. Electron-withdrawing groups, such as nitro (-NO2) groups, can lower both HOMO and LUMO energy levels, leading to a reduced energy gap. nih.gov Conversely, electron-donating groups like methyl (-CH3) can raise these energy levels. nih.gov This principle allows for the systematic tuning of the molecule's frontier molecular orbitals (FMOs) to achieve desired electronic characteristics for specific applications. nih.gov Furthermore, the functionalization at the 3, 6, and 9-positions of the carbazole (B46965) moiety has been shown to adjust the solid-state fluorescence, enabling a shift in emission color from bluish-white to blue-green. researchgate.net

| Compound | Substituent Pattern | Observed Phenomenon (Crystal) | Key Finding |

| 24CPhCz | 2,4-dichloro | Ultralong Organic Phosphorescence (UOP) | The specific substitution pattern promotes UOP in the solid state. rsc.org |

| 34CPhCz | 3,4-dichloro | UOP and Thermally Activated Delayed Fluorescence (TADF) | A different substitution pattern allows for competing UOP and TADF pathways. rsc.org |

| 35CPhCz | 3,5-dichloro | Different excited state deactivation mechanisms from the other two isomers. rsc.orgresearchgate.net | Highlights the sensitivity of solid-state properties to the precise location of substituents. rsc.org |

Impact of Conjugation Connectivity and π-Conjugated Spacers on Electronic Behavior

The electronic communication between different parts of a molecule is governed by the conjugation pathway. In this compound derivatives, the carbonyl group acts as a π-conjugated spacer connecting the carbazole (donor) and phenyl (acceptor) moieties. The presence and nature of such spacers are critical in defining the electronic behavior.

Studies on two-component molecular aggregates have shown that introducing a carbonyl spacer, as in this compound, significantly alters the color, stoichiometry, and molecular packing of cocrystals when compared to derivatives lacking this spacer. researchgate.net This modification directly influences the charge transfer (CT) characteristics of the resulting material. researchgate.net The spacer modulates the degree of electronic coupling between the donor and acceptor units, which is a key factor in determining the energy of the CT state.

The role of a spacer in isolating or connecting π-systems is further illustrated by comparing directly-linked and methylene-bridged N-phenyl-carbazole dimers. In a 3,3'-linked dimer (TCz-TCz), electronic coupling extends across both carbazole units. researchgate.net However, in a methylene-bridged dimer (CzPh-CH2-PhCz), the non-conjugated -CH2- group acts as an electronic insulator, effectively isolating the two π-systems. researchgate.net This demonstrates that the choice of connectivity—a direct conjugated bond versus a non-conjugated spacer—is a powerful tool for controlling the extent of electronic delocalization and, consequently, the material's photophysical properties. researchgate.net

| System | Connectivity/Spacer | Electronic Effect | Reference |

| This compound | Carbonyl (-CO-) Spacer | Alters charge-transfer interactions and molecular packing in cocrystals. | researchgate.net |

| TCz-TCz | Direct 3,3' Linkage | Allows for extended electronic coupling along both carbazole units. | researchgate.net |

| CzPh-CH2-PhCz | Methylene (-CH2-) Bridge | Isolates the two carbazole units, preventing electronic communication. | researchgate.net |

Influence of Molecular Conformation and Flexibility on Functional Performance

Computational and experimental studies show that these molecules are typically non-planar due to steric repulsion, adopting a twisted conformation with significant angles between the carbazole and phenyl planes. researchgate.net This intramolecular rotation and the resulting molecular packing in the crystal state are highlighted as key factors in determining the energy gaps between singlet and triplet states. rsc.orgresearchgate.netx-mol.net This, in turn, dictates the competition between photophysical processes like UOP and TADF. rsc.orgresearchgate.net The suppression of molecular motion through rigidification in the solid state is a known mechanism for enhancing phosphorescence. acs.org

A striking example of conformational control is the observation of atropisomerism in 2',6'-disubstituted N-benzoylated carbazole derivatives. acs.org Bulky substituents on the phenyl ring can severely restrict rotation about the N–C and C–C bonds, leading to the existence of stable, separable rotational isomers (atropisomers). acs.org In one case, the restricted rotation was so pronounced that the molecule behaved like a "complete gear system," where rotation about the two single bonds occurred in a perfectly concerted motion. acs.org This demonstrates how controlling molecular flexibility at a fundamental level can lead to unique stereochemical properties and functions.

| Structural Feature | Influence | Consequence | Reference |

| Intramolecular Rotation | Determines dihedral angles between carbazole and phenyl rings. | Affects energy gaps (S1-T1) and the balance between UOP and TADF. | rsc.orgresearchgate.net |

| Crystal Packing | Governs intermolecular interactions and suppresses molecular motion. | Induces different deactivation mechanisms in the solid state compared to solution. | rsc.orgx-mol.net |

| Bulky 2',6'-Substituents | Restricts bond rotation (N-CO, CO-Ph). | Leads to stable atropisomers and concerted "geared" rotational motion. | acs.org |

Rational Design Strategies for Tunable Photophysical and Electronic Characteristics

The insights gained from SAR and SPR studies form the basis for the rational design of new this compound derivatives with precisely controlled characteristics. nih.govrsc.orgresearchgate.net By understanding the connection between chemical structure, crystal packing, and photophysical phenomena, scientists can devise strategies to create materials optimized for specific applications. rsc.orgresearchgate.net

One successful strategy involves "crystal engineering," where substituent patterns are chosen to control the intermolecular arrangement in the solid state. For example, specific chloro-substitution patterns on the benzoyl ring can be used to favor either UOP or TADF emission by manipulating the energy gaps and intermolecular interactions in the crystal. rsc.orgresearchgate.net Another approach is the use of the heavy-atom effect, where incorporating halogen atoms like chlorine or bromine is used to enhance spin-orbit coupling, thereby increasing the rate of intersystem crossing and promoting phosphorescence. researchgate.net

The targeted tuning of FMOs through the introduction of electron-donating or electron-withdrawing groups is a well-established design principle for tailoring optoelectronic properties. nih.gov Furthermore, innovative strategies such as utilizing dopant-induced phosphorescence have emerged. In this approach, a host crystal matrix of a carbazole derivative is doped with a small amount of a guest molecule. The properties of the resulting emission can be rationally tuned by modifying the charge transfer characteristics of the host matrix. For instance, a 38-fold increase in phosphorescence lifetime was achieved by annulating a cyclohexane (B81311) moiety to both the host and dopant structures, demonstrating a powerful method for designing purely organic phosphors with prolonged afterglow. acs.org

| Design Strategy | Molecular Modification | Desired Outcome | Reference |

| Crystal Engineering | Altering substituent positions (e.g., dichloro-derivatives). | Control over crystal packing to favor UOP or TADF. | rsc.orgresearchgate.net |

| Heavy-Atom Effect | Introduction of halogen atoms. | Increased intersystem crossing rate for brighter phosphorescence. | researchgate.net |

| Frontier Orbital Tuning | Adding electron-donating or -withdrawing groups. | Systematic adjustment of HOMO/LUMO levels and energy gap. | nih.gov |

| Dopant-Induced Emission | Modifying host matrix and dopant structure (e.g., annulating cyclohexane). | Rational control over phosphorescence lifetime. | acs.org |

Supramolecular Chemistry and Non Covalent Interactions of 9 Benzoylcarbazole

Host-Guest Recognition Studies Involving 9-Benzoylcarbazole

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule. magtech.com.cnsupramolecularevans.com These interactions are based on molecular recognition, where the host selectively binds to a specific guest. supramolecularevans.comrsc.org This principle is widely used to create materials with tailored properties. magtech.com.cnresearchgate.net

In this context, this compound has been effectively utilized as a guest molecule in various host-guest systems. A notable application is in the development of materials exhibiting room-temperature phosphorescence (RTP). researchgate.netrsc.org The strategy of host-guest doping provides a rigid environment that restricts the molecular motion of the guest, thereby suppressing non-radiative transitions and allowing for phosphorescence to be observed at room temperature. researchgate.net For instance, the co-assembly of this compound (guest) within a polyvinyl alcohol (PVA) polymer matrix (host) has been shown to successfully produce RTP materials. rsc.org Similarly, polymers like poly(methyl methacrylate) (PMMA) are used as rigid hosts that can form hydrogen bonds with guest molecules, making them suitable for creating host-guest RTP materials. rsc.org

Table 1: Examples of Host-Guest Systems with this compound

| Host | Guest | Application | Research Finding |

| Polyvinyl alcohol (PVA) | This compound | Room-Temperature Phosphorescence (RTP) Materials | The co-assembly effect between the PVA chains and the guest molecule provides a rigid environment, enabling RTP. rsc.org |